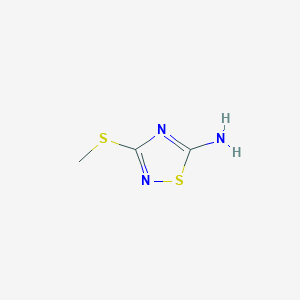

3-(Methylthio)-1,2,4-thiadiazol-5-amine

描述

Significance of Heterocyclic Compounds in Drug Discovery and Development

Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, are of paramount importance in the pharmaceutical and agrochemical industries. ijraset.com Over 85% of all biologically active chemical entities contain a heterocyclic ring, a testament to their central role in drug design. nih.gov The presence of heteroatoms such as nitrogen, sulfur, and oxygen imparts unique physicochemical properties to these molecules, including the ability to engage in various biological interactions. rroij.comijsrtjournal.com This structural diversity allows medicinal chemists to fine-tune molecules to achieve desired therapeutic effects, enhance potency, and improve pharmacokinetic profiles. rroij.com Many natural products, including essential vitamins, hormones, and antibiotics, feature heterocyclic structures, further highlighting their biological significance. ijraset.comopenmedicinalchemistryjournal.com

The versatility of heterocyclic scaffolds is a key asset in addressing significant challenges in medicine, such as the rise of drug-resistant pathogens. rroij.com By creating structurally novel derivatives, researchers can explore new mechanisms of action and develop compounds effective against resistant strains. rroij.com

Overview of Thiadiazole Scaffold in Pharmacological Research

Among the vast array of heterocyclic systems, the thiadiazole ring system has garnered considerable attention from the scientific community. ingentaconnect.com Thiadiazoles are five-membered rings containing one sulfur and two nitrogen atoms. nih.gov This scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous pharmacologically active compounds. researchgate.netnih.gov Thiadiazole derivatives have demonstrated a remarkable spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and anticonvulsant properties. nih.govmdpi.comresearchgate.net

The thiadiazole nucleus is a versatile building block that can be readily modified to generate a library of compounds with diverse biological profiles. nih.gov Its favorable physicochemical and pharmacokinetic properties make it an attractive target for the development of new lead compounds in drug discovery. nih.gov

Specific Focus on the 1,2,4-Thiadiazole (B1232254) Isomer in Advanced Chemical and Biological Investigations

The thiadiazole ring exists in four isomeric forms: 1,2,3-thiadiazole (B1210528), 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole (B1197879). mdpi.com While all isomers have been investigated for their medicinal properties, the 1,2,4-thiadiazole isomer has emerged as a particularly significant subclass in medicinal chemistry. nih.gov

Derivatives of 1,2,4-thiadiazole are associated with a wide range of pharmacological activities. nih.gov The strong aromaticity of the 1,2,4-thiadiazole ring system contributes to its high in vivo stability and generally low toxicity in higher vertebrates. derpharmachemica.com This inherent stability, coupled with the ability to attach various functional groups that can interact with biological targets, has led to the development of compounds with outstanding properties. derpharmachemica.com For instance, certain 1,2,4-thiadiazole derivatives have been investigated as inhibitors of enzymes like cyclooxygenase and cathepsin B, and have shown potential as antihypertensive and antidiabetic agents. nih.gov The functional group has also been identified as an inhibitor of cysteine proteases, a crucial target in the development of antivirals. researchgate.net

Contextualizing 3-(Methylthio)-1,2,4-thiadiazol-5-amine within Thiadiazole Research

Within the family of 1,2,4-thiadiazole derivatives, the compound This compound stands out due to its unique structural features and biological potential. This molecule possesses a 1,2,4-thiadiazole core substituted with a methylthio group at the 3-position and an amine group at the 5-position.

The presence of the methylthio group is of particular interest as it can enhance the reactivity of the molecule and provide an additional site for chemical modification, distinguishing it from other thiadiazole derivatives. This structural feature can influence the compound's electronic properties and its interactions with biological targets. The amine group, a common feature in many biologically active compounds, further contributes to its potential pharmacological profile.

Initial research has indicated that this compound exhibits antimicrobial properties. Studies have shown its effectiveness against bacteria such as Escherichia coli and Salmonella typhi, as well as some antifungal activity. The proposed mechanisms of action include the inhibition of DNA synthesis and the disruption of microbial cell membrane integrity.

Research Findings on this compound

| Biological Activity | Details |

| Antibacterial | Effective against Escherichia coli and Salmonella typhi. |

| Antifungal | Shows activity against some fungal species. |

| Mechanism of Action | Believed to inhibit DNA synthesis and disrupt cell membrane integrity. |

Comparison with Related Compounds

| Compound Name | Structural Class | Key Features |

| 5-Amino-3-methyl-1,2,4-thiadiazole (B102305) | 1,2,4-Thiadiazole | Possesses strong hydrogen bonding capabilities. mdpi.com |

| 2-Amino-5-(methylthio)-1,3,4-thiadiazole | 1,3,4-Thiadiazole | Noted for its enhanced solubility. |

| 3-Amino-5-methylthio-1H-1,2,4-triazole | 1,2,4-Triazole (B32235) | Exhibits a different biological activity profile due to the triazole ring. wikipedia.org |

The unique combination of a 1,2,4-thiadiazole core with a methylthio and an amine group positions this compound as a promising scaffold for further investigation in the development of new therapeutic agents. Its distinct structural characteristics and initial biological data warrant more in-depth studies to fully elucidate its pharmacological potential.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-methylsulfanyl-1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3S2/c1-7-3-5-2(4)8-6-3/h1H3,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQKQSHMJHHADQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00219195 | |

| Record name | 1,2,4-Thiadiazole, 5-amino-3-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6913-13-9 | |

| Record name | 3-(Methylthio)-1,2,4-thiadiazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6913-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-3-(methylthio)-1,2,4-thiadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006913139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6913-13-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522190 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4-Thiadiazole, 5-amino-3-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(methylsulfanyl)-1,2,4-thiadiazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AMINO-3-(METHYLTHIO)-1,2,4-THIADIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I16H80V5LZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 3 Methylthio 1,2,4 Thiadiazol 5 Amine and Its Analogues

Strategies for the Synthesis of 1,2,4-Thiadiazole (B1232254) Core Structures

The construction of the 1,2,4-thiadiazole ring can be achieved through several synthetic routes, each with its own advantages and substrate scope. These methods often involve the formation of key nitrogen-sulfur bonds under specific reaction conditions.

Oxidative Ring Closure Approaches

Oxidative ring closure is a common and effective method for the synthesis of 1,2,4-thiadiazoles. This approach typically involves the oxidation of a precursor molecule containing the necessary atoms in a linear or branched arrangement, which then cyclizes to form the heterocyclic ring.

A prevalent strategy is the oxidative dimerization of thioamides. Various oxidizing agents have been employed to facilitate this transformation, including iodine, which can be used catalytically with oxygen as the terminal oxidant in an environmentally benign process. mdpi.com Hydrogen peroxide has also been utilized as a green oxidant for the synthesis of 1,2,4-thiadiazole derivatives in ethanol (B145695), offering a metal-free alternative. researchgate.net

Another approach involves the intramolecular oxidative S-N bond formation of imidoyl thioureas. This can be mediated by reagents like phenyliodine(III) bis(trifluoroacetate) in a metal-free system, leading to rapid and high-yielding synthesis of 3-substituted-5-arylamino-1,2,4-thiadiazoles. Furthermore, electro-oxidative methods provide a catalyst- and oxidant-free alternative for the intramolecular dehydrogenative N-S bond formation of imidoyl thioureas, demonstrating excellent functional group tolerance.

The following table summarizes various oxidative cyclization methods for the synthesis of 1,2,4-thiadiazoles.

| Precursor | Oxidizing System | Key Features |

| Thioamides | I₂/O₂ in water | Environmentally friendly, catalytic iodine. mdpi.com |

| Thioamides | H₂O₂ in ethanol | Metal-free, green solvent. researchgate.net |

| Imidoyl thioureas | Phenyliodine(III) bis(trifluoroacetate) | Metal-free, rapid reaction times. |

| Imidoyl thioureas | Electro-oxidation | Catalyst- and oxidant-free, room temperature. |

| Thiosemicarbazones | Ferric chloride | Oxidative cyclization to form 2-amino-5-substituted-1,3,4-thiadiazoles. nih.gov |

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step from three or more starting materials. While specific MCRs for 3-(Methylthio)-1,2,4-thiadiazol-5-amine are not extensively reported, the general strategy has been applied to synthesize related heterocyclic systems. For instance, a one-pot multicomponent reaction involving 5-substituted phenyl-1,3,4-thiadiazol-2-amines, substituted benzaldehydes, and 2-mercaptoacetic acid has been developed to produce 1,3,4-thiadiazole-thiazolidine-4-one hybrids. researchgate.net Chemoenzymatic one-pot multicomponent syntheses have also been developed for thiazole (B1198619) derivatives, showcasing the potential for enzymatic catalysis in heterocyclic synthesis. organic-chemistry.org

[3+2]-Cycloaddition Reactions

Dehydrogenative Intramolecular N–S Bond Formation Techniques

A facile and transition-metal-free synthesis of 3,5-disubstituted-1,2,4-thiadiazoles can be achieved through a base-mediated tandem thioacylation of amidines with dithioesters or aryl isothiocyanates, followed by an in situ intramolecular dehydrogenative N–S bond formation. This reaction proceeds under an inert atmosphere in a solvent like DMF. A proposed mechanism involves a carbamoyl (B1232498) anion, generated from the deprotonation of DMF, acting as a radical initiator. This method is particularly useful for creating unsymmetrically substituted 1,2,4-thiadiazoles.

Improved Procedures for Isolation and Purification on Multi-gram Scales

The synthesis of 1,2,4-thiadiazoles often results in the product being mixed with inorganic salts, necessitating efficient purification methods. While column chromatography is a common technique, it can be cumbersome for large-scale preparations. An improved procedure for the isolation of 5-amino-3-methyl-1,2,4-thiadiazole (B102305), a close analog of the target compound, has been developed for multi-gram scales without the need for chromatography. mdpi.com This method involves the initial synthesis via the reaction of an in situ generated N-haloacetamidine with a metal thiocyanate (B1210189). mdpi.com The resulting crude product is then subjected to Soxhlet extraction with a suitable solvent, such as dichloromethane, to isolate the pure product. mdpi.com This technique is advantageous for its simplicity and scalability.

Targeted Synthesis of this compound and its Direct Precursors

The direct synthesis of this compound is not extensively documented in the literature. However, a plausible synthetic route can be extrapolated from the established synthesis of its close analog, 5-amino-3-methyl-1,2,4-thiadiazole. mdpi.com

The synthesis of 5-amino-3-methyl-1,2,4-thiadiazole starts from acetamidine (B91507) hydrochloride. mdpi.com To obtain the 3-methylthio substituent, a different starting material is required. A logical precursor would be S-methylisothiourea or a related derivative.

A proposed synthetic pathway could involve the following steps:

Formation of an N-halo-S-methylisothiourea intermediate: This would be analogous to the in situ generation of N-haloacetamidine. The reaction would likely involve treating S-methylisothiourea with a halogenating agent like bromine in the presence of a base such as sodium methoxide.

Reaction with a thiocyanate salt: The N-halo intermediate would then react with a metal thiocyanate, such as potassium thiocyanate, to form the 1,2,4-thiadiazole ring.

Isolation and purification: The resulting this compound would likely be isolated from the reaction mixture, which would contain inorganic salts. A purification method similar to the one described for the 3-methyl analog, such as Soxhlet extraction, could be employed.

The table below outlines a hypothetical synthetic route for this compound based on the synthesis of its methyl analog. mdpi.com

| Step | Reactants | Reagents | Product |

| 1 | S-Methylisothiourea | Bromine, Sodium Methoxide | N-Bromo-S-methylisothiourea (in situ) |

| 2 | N-Bromo-S-methylisothiourea (in situ) | Potassium Thiocyanate | This compound |

| 3 | Crude Product | Dichloromethane (Soxhlet extraction) | Purified this compound |

This proposed synthesis provides a logical and experimentally viable route to the target compound, leveraging established methodologies for the synthesis of the 1,2,4-thiadiazole core. Further experimental work would be required to optimize the reaction conditions and validate this pathway.

Specific Reaction Conditions and Reagents for Methylthio-substituted Thiadiazoles

The synthesis of methylthio-substituted thiadiazoles can be achieved through various methodologies, often involving multi-step procedures. A common approach for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles, which are isomeric to the target compound, involves the acylation of a thiosemicarbazide (B42300) followed by a dehydration reaction. nih.gov Reagents like sulfuric acid, polyphosphoric acid, and phosphorus halides are typically employed for the dehydration step. nih.gov More recent methods utilize methane (B114726) sulfonic acid as a dehydrating agent, which often results in high yields and purity. nih.gov

One of the most direct methods for synthesizing derivatives of 1,3,4-thiadiazole (B1197879) involves the reaction of thiosemicarbazide with carbon disulfide in dimethylformamide, followed by further reactions to introduce the desired substituents. zsmu.edu.ua Another approach involves the oxidative cyclization of thiosemicarbazones using reagents like ferric chloride to form the 1,3,4-thiadiazole ring. nih.gov The synthesis of 2-amino-1,3,4-thiadiazole (B1665364) derivatives can also be accomplished in a one-pot manner from a thiosemicarbazide and a carboxylic acid using a polyphosphate ester (PPE) as a mild additive, avoiding the use of more toxic reagents. encyclopedia.pub

For the synthesis of unsymmetrically 3,5-disubstituted-1,2,4-thiadiazoles, a one-pot synthesis employing 2-methylquinolines or aryl aldehydes, amidines, and elemental sulfur has been developed. google.com Additionally, a transition-metal-free synthesis involves the base-mediated tandem thioacylation of amidines with dithioesters or aryl isothiocyanates in DMF, followed by an in situ intramolecular dehydrogenative N–S bond formation. organic-chemistry.org

A straightforward synthesis of this compound involves the direct methylation of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) with iodomethane (B122720) in the presence of potassium hydroxide (B78521) in ethanol at a controlled temperature of 10–20°C. This reaction proceeds with a reported yield of 49.3%.

Chemical Reactivity and Transformation Pathways of this compound

The reactivity of this compound is characterized by the interplay of its functional groups: the amino group, the methylthio group, and the thiadiazole ring itself. These sites allow for a variety of chemical transformations.

Nucleophilic Substitution Reactions

The 1,2,4-thiadiazole ring, particularly when substituted with leaving groups, is susceptible to nucleophilic attack. The methylthio group, especially after oxidation to the methylsulfinyl or methylsulfonyl group, can act as a good leaving group, facilitating nucleophilic substitution reactions. rsc.org In a study on a related dihydro-1,3,4-thiadiazole, the methylsulfinyl group was displaced by various nucleophiles. rsc.org The low electron density at the carbon atoms of the 1,3,4-thiadiazole ring, due to the electronegativity of the adjacent nitrogen atoms, makes it prone to nucleophilic reactions. nih.gov Halogenated 1,3,4-thiadiazoles are key intermediates where the halogen atom can be readily displaced by nucleophiles. nih.gov

Theoretical studies on 3-methyl-2-methylthio-1,3,4-thiadiazolium salts have shown that nucleophilic attack can occur at the C-2 position of the ring, leading to substitution products with methanethiol (B179389) as the leaving group. arkat-usa.org The study identified three main electrophilic centers: the C-2 position of the ring, the S-methyl carbon, and the N-3-methyl carbon. arkat-usa.org

Cyclization Reactions and Formation of Fused Heterocyclic Systems

The amino group of this compound is a key functional handle for the construction of fused heterocyclic systems. This compound can serve as a precursor for synthesizing polycyclic systems through intramolecular oxidative coupling. The reaction of 5-substituted-4-amino-3-mercapto-(4H)-1,2,4-triazoles, which are structurally related to the target compound, with various bifunctional reagents leads to a variety of fused heterocyclic systems, including 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines and 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles. bu.edu.eg

For example, the reaction of 1,2-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) derivatives with reagents like phenacyl bromide and benzoin (B196080) can lead to the formation of fused 1,2,4-triazolo[3,4-b] zsmu.edu.uanih.govarkat-usa.orgthiadiazine systems. researchgate.net Similarly, reaction with carbon disulfide can yield fused 1,2,4-triazolo[3,4-b] zsmu.edu.uanih.govarkat-usa.orgthiadiazole structures. researchgate.netresearchgate.net The synthesis of various fused heterocycles such as pyrrole, pyridine, and coumarin (B35378) derivatives has been achieved using 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide as a versatile precursor. rsc.org

Complexation Studies with Metal Ions (derived from related thiadiazole amines)

The nitrogen and sulfur atoms within the 1,2,4-thiadiazole ring and its substituents can act as ligands, enabling the formation of coordination complexes with various metal ions. Studies on related 2-amino-1,3,4-thiadiazole derivatives have demonstrated their ability to form complexes with transition metals. For instance, metal complexes of 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole with Co(II), Ni(II), and Cu(II) have been synthesized and characterized. nih.gov In these complexes, the ligand coordinates to the metal ions, leading to structures with specific geometries. nih.gov

Similarly, new derivatives of 5-amino-1,3,4-thiadiazole-2-thiol have been used to synthesize complexes with Cr(III) and Ni(II). jmchemsci.com The ligand in these complexes can act as a bidentate or tridentate, coordinating through the nitrogen and sulfur atoms. jmchemsci.com The formation of these metal complexes can significantly alter the biological and physical properties of the parent thiadiazole derivative.

Derivatization Strategies for Structural Modification of the 1,2,4-Thiadiazole Moiety

The structural modification of the 1,2,4-thiadiazole moiety in this compound can be achieved through various derivatization strategies targeting its key functional groups.

Derivatization of the Amino Group: The amino group at the 5-position is a prime site for derivatization. It can undergo acylation, alkylation, and condensation reactions to introduce a wide range of substituents. For instance, the reaction of 2-amino-1,3,4-thiadiazoles with isothiocyanates can lead to the formation of thiourea (B124793) derivatives, which can be further cyclized. nih.gov The amino group can also be converted into a Schiff base by reaction with aldehydes, providing a versatile intermediate for further synthetic transformations. jmchemsci.com

Modification of the Methylthio Group: As discussed in the oxidation section, the methylthio group can be oxidized to the corresponding sulfoxide (B87167) and sulfone. These oxidized derivatives not only exhibit different electronic properties but also enhance the leaving group ability of the substituent, enabling nucleophilic substitution reactions at the 3-position.

Functionalization of the Thiadiazole Ring: Direct functionalization of the thiadiazole ring is also a viable strategy. For example, electrophilic substitution reactions, such as halogenation, can introduce substituents onto the ring, which can then be used as handles for further modifications through cross-coupling reactions. nih.gov The synthesis of 5-chloro-thiadiazole derivatives, for instance, provides a versatile intermediate for introducing various nucleophiles at the 5-position. nih.gov

Below is a table summarizing some of the key reaction types and their outcomes for this compound and its analogues.

| Reaction Type | Reagents and Conditions | Product Type |

| Oxidation | m-CPBA | Methylsulfinyl/Methylsulfonyl thiadiazole |

| Nucleophilic Substitution | Various nucleophiles (on oxidized derivatives) | 3-Substituted-1,2,4-thiadiazol-5-amine |

| Cyclization | Bifunctional reagents (e.g., phenacyl bromide, carbon disulfide) | Fused heterocyclic systems (e.g., triazolothiadiazines, triazolothiadiazoles) |

| Complexation | Transition metal salts (e.g., Cu(II), Ni(II), Co(II)) | Metal-thiadiazole complexes |

| Derivatization (Amino group) | Aldehydes, Isothiocyanates, Acyl chlorides | Schiff bases, Thioureas, Amides |

Pharmacological and Biological Research Applications of 3 Methylthio 1,2,4 Thiadiazol 5 Amine Analogues

Investigation of Anticancer Potential

Analogues of 3-(methylthio)-1,2,4-thiadiazol-5-amine have shown considerable promise as anticancer agents. Their activity has been evaluated through various in vitro studies, revealing their cytotoxic effects, ability to induce programmed cell death, and mechanisms for halting the proliferation of cancer cells.

In vitro Cytotoxicity and Antiproliferative Effects on Diverse Cancer Cell Lines

The cytotoxic and antiproliferative activities of 1,2,4-thiadiazole (B1232254) derivatives have been documented against a range of human cancer cell lines. For instance, a novel 1,3,4-thiadiazole (B1197879) derivative, 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine, demonstrated significant anti-proliferative effects with IC50 values of 2.44 µM against the LoVo human colon carcinoma cell line and 23.29 µM against the MCF-7 breast cancer cell line after a 48-hour incubation. mdpi.com Another study highlighted a series of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide derivatives, with one compound showing an IC50 value of 9 μM against the MDA breast cancer cell line, which was more potent than the reference drug Imatinib. nih.gov

Furthermore, panaxadiol (B190476) (PD) derivatives incorporating thiadiazole moieties have exhibited excellent anticancer activity. researchgate.net One such derivative, SP24, showed significant cytotoxicity and markedly inhibited the growth of various tumor cells. researchgate.net Similarly, new 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their anticancer potential against hepatocellular carcinoma (HePG-2) and breast cancer (MCF-7) cell lines, showing good anticancer activities. nih.gov The antiproliferative activity of certain 2,5-disubstituted thiadiazole derivatives against the human colon carcinoma HCT-116 and hepatocellular carcinoma Hep-G2 cell lines has also been reported, with IC50 values ranging from 2.03 to 37.56 μM. mdpi.com

Derivatives based on 3-substituted benzo nih.govbenchchem.comimidazo[1,2-d] nih.govnih.govnih.govthiadiazole have demonstrated considerable activity in human myeloid leukemia cell lines HL-60 and U937, as well as in the melanoma SK-MEL-1 cell line. nih.gov Research on 2-amino-1,3,4-thiadiazole (B1665364) derivatives has also been documented, with one compound, 2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT), showing antiproliferative activity in A549 lung carcinoma cells. nih.gov

Interactive Data Table: In vitro Cytotoxicity of this compound Analogues

| Compound/Derivative Class | Cancer Cell Line | IC50 Value | Source |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (colon) | 2.44 µM | mdpi.com |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 (breast) | 23.29 µM | mdpi.com |

| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide derivative | MDA (breast) | 9 µM | nih.gov |

| Panaxadiol thiadiazole derivative (SP24) | Various tumor cells | Significant cytotoxicity | researchgate.net |

| 2,5-disubstituted thiadiazole derivatives | HCT-116 (colon) | 2.03–37.56 μM | mdpi.com |

| 2,5-disubstituted thiadiazole derivatives | Hep-G2 (liver) | 2.03–37.56 μM | mdpi.com |

| 3-substituted benzo nih.govbenchchem.comimidazo[1,2-d] nih.govnih.govnih.govthiadiazole derivatives | HL-60, U937 (leukemia) | 0.24 to 1.72 μM | nih.gov |

| 3-substituted benzo nih.govbenchchem.comimidazo[1,2-d] nih.govnih.govnih.govthiadiazole derivatives | SK-MEL-1 (melanoma) | 2.09 to 8.95 μM | nih.gov |

| 2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) | A549 (lung) | Antiproliferative activity noted | nih.gov |

Assessment of Apoptosis Induction in Tumor Cells

Several analogues of this compound have been shown to induce apoptosis, or programmed cell death, in cancer cells. For example, a novel 1,3,4-thiadiazole derivative, compound 19, was found to significantly increase early apoptosis in MCF-7 breast cancer cells to 15%. nih.gov This finding was confirmed by the annexin (B1180172) V-PI assay. nih.gov Another study on panaxadiol triazole derivatives revealed that compound A1 could induce apoptosis in HepG-2 cells, evidenced by enhanced expression of Cl-caspase-3, Cl-caspase-9, and Cl-PARP. researchgate.net Furthermore, some 2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole compounds, which share structural similarities, have demonstrated the ability to induce apoptosis in colon and breast adenocarcinoma cells. mdpi.com

Analysis of Cell Cycle Arrest Mechanisms

The anticancer activity of these thiadiazole analogues is often linked to their ability to interfere with the cell cycle, leading to arrest at specific phases and preventing cancer cell proliferation. One study found that a 1,3,4-thiadiazole derivative, compound 19, arrested breast cancer cells at the G2/M phase, likely through the inhibition of CDK1. nih.gov Another derivative, 2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT), was shown to induce cell cycle arrest in the G0/G1 phase in A549 lung carcinoma cells. nih.gov This was accompanied by an enhanced expression of p27/Kip1, a cell cycle inhibitor. nih.gov Similarly, a panaxadiol thiadiazole derivative, SP24, was found to decrease the expression levels of the CDK protein family and Cyclin D1 in A549 cells, suggesting it blocks the cell cycle. researchgate.net Analogues of combretastatin (B1194345) A-4 containing a 1,2,3-thiadiazole (B1210528) ring have also been shown to arrest the cell cycle at the G2/M phase. nih.gov

Specific Targeting of Molecular Pathways

Research has begun to elucidate the specific molecular pathways targeted by these compounds. For instance, the 2-amino-1,3,4-thiadiazole derivative FABT was found to inhibit the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway in A549 lung cancer cells. nih.gov Some 5-aryl substituted 1,3,4-thiadiazole-2-amine derivatives have been developed as micromolar inhibitors of focal adhesion kinase (FAK) by targeting its ATP-binding pocket. mdpi.com Additionally, certain 1,3,4-thiadiazole-2-amine derivatives are known to inhibit inosine (B1671953) monophosphate dehydrogenase (IMPDH), an enzyme critical for the proliferation of cancer cells. mdpi.com

Exploration of Antimicrobial Efficacy

In addition to their anticancer potential, analogues of this compound have been investigated for their antimicrobial properties. These compounds have demonstrated activity against a variety of bacterial strains.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

A number of studies have reported the antibacterial effects of thiadiazole derivatives. For instance, a series of 1-[1,2,4-triazol-3-yl] and 1-[1,3,4-thiadiazol-2-yl]-3-methylthio-6,7-dihydrobenzo[c]thiophen-4(5H)ones exhibited good activity against Gram-positive bacteria such as Staphylococcus aureus, S. epidermidis, and Bacillus subtilis. sigmaaldrich.com Similarly, newly synthesized 1,3,4-thiadiazole derivatives showed significant to moderate activity against both Gram-positive and Gram-negative bacteria. ijpcbs.com

Naphtho nih.govnih.govnih.govtriazol-thiadiazin derivatives have also been evaluated, with some compounds showing potent activity against S. aureus and methicillin-resistant S. aureus (MRSA). umsha.ac.ir The antibacterial activity of these compounds against Gram-positive bacteria was found to be stronger than that against Gram-negative strains. umsha.ac.ir Furthermore, a series of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl) derivatives of piperazinyl quinolones displayed significant activity against Gram-positive bacteria, with some being comparable or more potent than norfloxacin (B1679917) and ciprofloxacin. scispace.com

Other research has shown that certain thiourea (B124793) derivatives and their cyclized 1,2,4-triazolo[3,4–b] nih.govnih.govmdpi.comthiadiazole analogues are active against Gram-positive bacteria but almost inactive against Gram-negative bacteria. nih.govmdpi.com Conversely, some Schiff bases of 1,3,4-thiadiazole exhibited excellent bactericidal activities against all tested strains. semanticscholar.org

Interactive Data Table: Antibacterial Activity of this compound Analogues

| Compound/Derivative Class | Gram-Positive Bacteria | Gram-Negative Bacteria | Source |

| 1-[1,3,4-thiadiazol-2-yl]-3-methylthio-6,7-dihydrobenzo[c]thiophen-4(5H)ones | Good activity (S. aureus, S. epidermidis, B. subtilis) | Not specified | sigmaaldrich.com |

| 1,3,4-Thiadiazole derivatives | Significant to moderate activity | Significant to moderate activity | ijpcbs.com |

| Naphtho nih.govnih.govnih.govtriazol-thiadiazin derivatives | Potent activity (S. aureus, MRSA) | Moderate activity | umsha.ac.ir |

| N-(5-benzylthio-1,3,4-thiadiazol-2-yl) piperazinyl quinolones | Significant activity | Moderate activity (exception: P. aeruginosa) | scispace.com |

| Thiourea and 1,2,4-triazolo[3,4–b] nih.govnih.govmdpi.comthiadiazole analogues | Active | Almost inactive | nih.govmdpi.com |

| Schiff bases of 1,3,4-thiadiazole | Excellent activity | Excellent activity | semanticscholar.org |

Antifungal Activity against Specific Fungal Species (e.g., Fusarium monoliforme, Aspergillus Flavus, Aspergillus niger)

The search for novel antifungal agents is driven by the increasing incidence of fungal infections and the rise of drug-resistant strains. Thiadiazole derivatives have emerged as a promising class of compounds in this area.

Research has shown that indole (B1671886) Schiff base derivatives containing a 1,3,4-thiadiazole scaffold exhibit notable antifungal properties. researchgate.net In one study, these compounds were tested against several plant pathogenic fungi, including Fusarium moniliforme. researchgate.net Compound 2j from this series demonstrated an 89% inhibition rate against F. moniliforme at a concentration of 500 μg/mL. researchgate.net

Analogues have also been tested against various Aspergillus species. A compound identified as 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol (C1) was found to be one of the most active agents against pathogenic fungi, including Aspergillus species, while showing low toxicity to human cells. nih.gov This compound was shown to have not only fungistatic but also fungicidal activity. nih.gov Another study synthesized 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives and tested them against Aspergillus niger, with fluorinated and chlorinated versions showing good inhibitory effects. nih.gov Furthermore, a copper (II) metal complex of a 2-amino-1,3,4-thiadiazole derivative proved more effective against Aspergillus flavus than the standard antifungal drug clotrimazole (B1669251) and nearly as effective against Aspergillus niger. nih.gov

| Compound/Derivative Class | Fungal Species | Key Research Findings | Citations |

| Indole Schiff Base with 1,3,4-thiadiazole | Fusarium moniliforme | Compound 2j showed 89% inhibition at 500 μg/mL. | researchgate.net |

| 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol (C1 ) | Aspergillus species | Exhibited potent fungistatic and fungicidal activity with low toxicity to human cells. | nih.gov |

| 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amines | Aspergillus niger | Fluorinated and chlorinated derivatives demonstrated good inhibition. | nih.gov |

| Cu(II) complex of 2-amino-1,3,4-thiadiazole | Aspergillus flavus | Showed higher efficacy than the standard drug clotrimazole. | nih.gov |

| Cu(II) complex of 2-amino-1,3,4-thiadiazole | Aspergillus niger | Activity was comparable to the standard drug clotrimazole. | nih.gov |

Antiviral Properties

The 1,3,4-thiadiazole scaffold has been identified as a valuable component in the design of new antiviral agents. Research has demonstrated the efficacy of these derivatives against a range of viruses.

A notable finding involves N-{3-(methylthio)-1-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]propyl}benzamide, a close analogue to the subject compound, which was identified as an inhibitor of the Influenza A H3N2 virus subtype. nih.gov In the same study, other derivatives containing a thiourea moiety showed activity against Parainfluenza-3 and Reovirus-1. nih.gov Further research into 2-amino-1,3,4-thiadiazole derivatives revealed that certain compounds exhibited antiviral activity against several other viruses, including herpes simplex virus-1 (HSV-1), Sindbis virus, Coxsackie virus B4, and Punto Toro virus. nih.gov

The antiviral applications of these compounds extend to plant pathology. A series of novel 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivatives were designed and shown to provide excellent protective activity against the Tobacco Mosaic Virus (TMV) in tobacco plants. wjpmr.com Specifically, compound E2 from this series was more effective than the commercial agent ningnanmycin, and observations confirmed it could effectively inhibit the spread of the virus within the host. wjpmr.com

| Compound/Derivative Class | Viral Target | Key Research Findings | Citations |

| N-{3-(methylthio)-1-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]propyl}benzamide | Influenza A H3N2 | Identified as a potent inhibitor with an EC50 value of 31.4 μM. | nih.gov |

| 1,3,4-Thiadiazole-thiourea derivatives | Parainfluenza-3, Reovirus-1 | Exhibited antiviral activity, suggesting the thiourea moiety is beneficial. | nih.gov |

| 2-Amino-1,3,4-thiadiazole derivatives | HSV-1, Sindbis virus, Coxsackie B4 | Showed antiviral activity at a concentration of 16 μg/mL. | nih.gov |

| 1-Phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine (E2 ) | Tobacco Mosaic Virus (TMV) | Displayed superior protective activity compared to the commercial agent ningnanmycin. | wjpmr.com |

Assessment of Anti-inflammatory Activity

Thiadiazole derivatives have been extensively investigated for their potential to treat inflammatory conditions. These compounds often target cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory pathway.

A series of 2,6-diaryl-imidazo[2,1-b] nih.govmdpi.comsbq.org.brthiadiazole derivatives were synthesized and evaluated in vivo for their anti-inflammatory effects. researchgate.net Among them, compound 5c demonstrated better anti-inflammatory activity than the standard drug diclofenac (B195802). researchgate.net Molecular docking studies suggested that compound 5c exhibited a higher inhibition of COX-2, an enzyme isoform strongly associated with inflammation. researchgate.net

In other research, two series of N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides were synthesized and showed fair anti-inflammatory activity in the carrageenan-induced rat paw edema test. Similarly, a study on novel 1,3,4-thiadiazole derivatives identified compounds 3d and 3e as having the most prominent and consistent anti-inflammatory activity in the same animal model.

Furthermore, hybrid molecules combining 1,2,4-triazole (B32235) and 1,3,4-thiadiazole have been explored. Certain 1,2,4-triazole-conjugated 1,3,4-thiadiazole hybrids were found to be strong cyclooxygenase inhibitors, with some compounds showing activity similar to diclofenac in vivo.

| Compound/Derivative Class | Inflammatory Model/Target | Key Research Findings | Citations |

| 2,6-Diaryl-imidazo[2,1-b] nih.govmdpi.comsbq.org.brthiadiazole (5c ) | Carrageenan-induced rat paw edema / COX-2 | Showed better anti-inflammatory activity than diclofenac; higher selective inhibition of COX-2. | researchgate.net |

| N-[5-Oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides | Carrageenan-induced rat paw edema | Possessed fair anti-inflammatory activity. | |

| 1,3,4-Thiadiazole derivatives (3d , 3e ) | Carrageenan-induced rat paw edema | Exhibited the most prominent and consistent anti-inflammatory activity in the series. | |

| 1,2,4-Triazole-conjugated 1,3,4-thiadiazole hybrids | Cyclooxygenase (COX) enzymes | Acted as strong COX inhibitors with in vivo activity similar to diclofenac. |

Research into Other Reported Biological Activities (from related thiadiazole derivatives)

Beyond the aforementioned applications, the versatile thiadiazole scaffold has been explored for a range of other central nervous system activities.

Anticonvulsant Activity

Thiadiazole derivatives have shown significant promise as anticonvulsant agents, with numerous studies evaluating their efficacy in preclinical models of epilepsy. mdpi.comsbq.org.br The two primary models used for screening are the maximal electroshock (MES) and the subcutaneous pentylenetetrazole (scPTZ) tests, which indicate a compound's ability to prevent seizure spread and elevate the seizure threshold, respectively. mdpi.com

One of the early promising compounds was 2-(aminomethyl)-5-(2-biphenylyl)-l,3,4-thiadiazole (7) , which possessed potent anticonvulsant properties in both rats and mice, comparing favorably with standard drugs like phenytoin (B1677684) and carbamazepine. A different study synthesized a series of 1,3,4-thiadiazole derivatives where compounds AR-6 and AR-7 provided fifty percent or more protection against seizures at a low dose of 30 mg/kg, showing activity comparable to phenytoin. researchgate.net

Structure-activity relationship studies have revealed that specific chemical modifications significantly influence anticonvulsant potential. For instance, the presence of a chloro group on a benzyl (B1604629) thiol ring and a bromo group on a phenyl urea (B33335) ring was found to be responsible for good anticonvulsant activity in one series of 1,3,4-thiadiazole ureas. sbq.org.br Conversely, it was observed that substituting a phenyl ring with methoxy (B1213986) groups could lead to a decrease in protection against convulsions. mdpi.com

| Compound/Derivative Class | Anticonvulsant Model | Key Research Findings | Citations |

| 2-(Aminomethyl)-5-(2-biphenylyl)-l,3,4-thiadiazole (7 ) | Various preclinical tests | Showed potent anticonvulsant activity comparable to standard drugs phenytoin and carbamazepine. | |

| 1,3,4-Thiadiazole derivatives (AR-6 , AR-7 ) | Maximal Electroshock Seizure (MES) | Exhibited ≥50% protection at 30 mg/kg, with activity similar to phenytoin. | researchgate.net |

| 1,3,4-Thiadiazole ureas | Sleep and MES tests | Compounds with chloro and bromo substitutions were found to be highly potent. | sbq.org.br |

| General Thiadiazole derivatives | MES and scPTZ models | The thiadiazole moiety is a key pharmacophore for anticonvulsant activity. mdpi.comsbq.org.br | mdpi.comsbq.org.br |

Analgesic and Anxiolytic Effects

In addition to their anti-inflammatory properties, many thiadiazole derivatives have been reported to possess analgesic (pain-relieving) and anxiolytic (anxiety-reducing) effects.

The analgesic potential of these compounds is often evaluated alongside their anti-inflammatory activity. The series of 2,6-diaryl-imidazo[2,1-b] nih.govmdpi.comsbq.org.brthiadiazole derivatives mentioned previously also showed notable antinociceptive (pain-blocking) activity, with compounds 5g , 5i , and 5j presenting an effect comparable to diclofenac. researchgate.net Similarly, the N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides demonstrated good pain-relieving action in the acetic acid writhing test, a common model for screening analgesics.

Significant research has also been conducted on the anxiolytic properties of these compounds. A study focused on 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives found that some of these compounds possess marked anxiolytic properties, with an efficiency comparable to the reference drug Diazepam. nih.gov The most potent compound from this series, 3k , was highlighted as a very promising agent with a mixed antidepressant-anxiolytic profile. nih.gov

Antidepressant Properties

The potential of thiadiazole derivatives as antidepressant agents has been another fertile area of research. Several studies have identified compounds with significant antidepressant-like activity in established behavioral models.

In a study evaluating 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives, some compounds were found to have notable antidepressant properties, comparable to the reference drug Imipramine. nih.gov The standout compound, 3k , was characterized by its mixed antidepressant-anxiolytic activity. nih.gov

Another study synthesized a novel series of thiadiazole derivatives from acetylated 2-aminothiadiazole and piperazine. These compounds were evaluated using the tail-suspension test (TST) and modified forced swimming test (MFST), both of which are standard assays for screening antidepressant drugs. Compounds 2c, 2d, 2e, 2f, 2g, and 2h all significantly decreased the immobility time of mice in these tests, suggesting notable antidepressant-like effects. These observed effects were deemed specific, as they did not stem from changes in general motor activity.

Antitubercular and Antileishmanial Investigations

The emergence of drug-resistant strains of Mycobacterium tuberculosis and the challenges in treating leishmaniasis have spurred the search for novel therapeutic agents. Analogues of this compound, particularly those incorporating the broader 1,2,4-thiadiazole and related 1,3,4-thiadiazole and 1,2,4-triazole scaffolds, have been investigated for their potential in combating these infectious diseases.

Research into a series of 1,3,4-thiadiazole and 1,2,4-triazole derivatives synthesized from L-methionine has identified compounds with notable antitubercular activity. nih.gov One such compound, a 1,2,4-triazole derivative, demonstrated significant potency against the M. tuberculosis H37Rv strain. nih.gov Further studies have explored thiadiazole-thiazole hybrids, which have shown promising minimum inhibitory concentrations (MIC) against M. tuberculosis H37Ra. nih.gov For instance, certain derivatives exhibited MIC values as low as 3.90 μg/mL. nih.gov The antitubercular potential of related heterocyclic systems like 1,2,4-triazoles has also been confirmed, with some derivatives showing high efficacy against various Mycobacterium species. researchgate.netacs.org

In the realm of antileishmanial research, derivatives of 1,3,4-thiadiazole have been synthesized and evaluated for their in vitro activity against Leishmania major. These studies have assessed the efficacy of these compounds against both the promastigote and amastigote forms of the parasite. capes.gov.br Certain 2-substituted-thio-1,3,4-thiadiazoles displayed significant antileishmanial effects, with one of the most active compounds showing half-maximal inhibitory concentration (IC50) values of 44.4 µM against promastigotes and 64.7 µM against amastigotes after 24 hours of incubation. capes.gov.br The introduction of bulky substituents at the 5-position of the thiadiazole ring appeared to enhance the antileishmanial activity. capes.gov.br Another study focused on 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines, identifying a 4-methylbenzyl analogue as a potent agent against L. major promastigotes, which also effectively reduced the number of intracellular amastigotes in macrophages. nih.gov

Table 1: Antitubercular Activity of Selected Thiadiazole and Triazole Analogues

| Compound Type | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Thiadiazole-thiazole derivative | M. tuberculosis H37Ra | 3.90 μg/mL | nih.gov |

| Thiadiazole-thiazole derivative | M. tuberculosis H37Ra | 7.81 μg/mL | nih.gov |

| 1,2,4-Triazole derivative | M. tuberculosis H37Ra | 0.976 μg/mL | researchgate.netacs.org |

| 1,2,4-Triazole derivative | M. pheli | 7.81 μg/mL | researchgate.netacs.org |

| 1,2,4-Triazole derivative | M. timereck | 62.6 μg/mL | researchgate.netacs.org |

| 1,2,4-Triazole derivative | M. tuberculosis H37Rv | 30.88 µM | nih.gov |

**Table 2: Antileishmanial Activity of Selected 1,3,4-Thiadiazole Analogues against *Leishmania major***

| Compound Type | Parasite Stage | Activity (IC50) | Incubation Time | Reference |

|---|---|---|---|---|

| 2-substituted-thio-1,3,4-thiadiazole | Promastigote | 44.4 µM | 24 hours | capes.gov.br |

| 2-substituted-thio-1,3,4-thiadiazole | Amastigote | 64.7 µM | 24 hours | capes.gov.br |

| 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine | Promastigote | Good activity | Not specified | nih.gov |

Hypoglycaemic and CNS Depressant Studies

The versatility of the thiadiazole scaffold extends to its investigation in metabolic and neurological disorders. Analogues based on the 1,3,4-thiadiazole and 1,2,4-thiadiazole structures have been explored for their potential hypoglycaemic and CNS depressant effects.

In the area of diabetes research, various 1,3,4-thiadiazole derivatives have been synthesized and screened for their hypoglycaemic activity. One study focused on 2,5-dioxamide derivatives of 1,3,4-thiadiazole, which were found to be more potent and have a longer duration of action compared to their oxamide (B166460) counterparts in alloxan-induced diabetic rats. nih.gov More recent research has targeted the α-glucosidase enzyme, a key player in carbohydrate digestion and glucose absorption. A series of novel 1,3,4-thiadiazole derivatives demonstrated significant inhibitory activity against α-glucosidase, with some compounds showing efficacy that was 1.9 times higher than the reference drug, acarbose. mdpi.com Specifically, a derivative featuring a benzoic acid linker exhibited an IC50 value nearly 3.7 times lower than acarbose. mdpi.com Another study on 1,3,4-thiadiazolyl-containing thiazolidine-2,4-diones identified potent inhibitors of protein tyrosine phosphatase 1B (PTP1B), a negative regulator of insulin (B600854) signaling. The most potent compound in this series displayed an IC50 value of 0.41 µM and, in in vivo studies, was able to reduce fasting blood glucose levels and improve glucose tolerance in diabetic mice. nih.gov

With regard to CNS depressant activity, a series of novel 3-[5-substituted phenyl-1,3,4-thiadiazol-2-yl]-2-styryl quinazoline-4(3H)-ones were synthesized and evaluated. nih.gov A majority of these compounds exhibited significant sedative-hypnotic activity as determined by the actophotometer screen. nih.gov Further evaluation using the forced swim pool method confirmed the CNS depressant properties of several of these derivatives. nih.gov The anticonvulsant properties of thiadiazole derivatives have also been a subject of investigation, with some compounds showing protection against maximal electroshock-induced seizures. nih.gov

Table 3: Hypoglycaemic Activity of Selected Thiadiazole Analogues

| Compound Type | Mechanism/Target | Key Finding | Reference |

|---|---|---|---|

| 2,5-dioxamide derivative of 1,3,4-thiadiazole | In vivo (diabetic rats) | More potent and longer duration of action than oxamide derivatives | nih.gov |

| 1,3,4-Thiadiazole derivative with benzoic acid linker | α-glucosidase inhibition | IC50 value 3.7 times lower than acarbose | mdpi.com |

| 1,3,4-Thiadiazole derivatives with butanoic acid linker | α-glucosidase inhibition | High inhibitory activity with IC50 values of 6.70 and 8.42 mM | mdpi.com |

| 1,3,4-Thiadiazolyl-containing thiazolidine-2,4-dione | PTP1B inhibition | IC50 of 0.41 µM; reduced fasting blood glucose in vivo | nih.gov |

Table 4: CNS Depressant Activity of Selected Thiadiazole Analogues

| Compound Type | Test Method | Observed Effect | Reference |

|---|---|---|---|

| 3-[5-substituted phenyl-1,3,4-thiadiazol-2-yl]-2-styryl quinazoline-4(3H)-one | Actophotometer screen | Significant sedative-hypnotic activity | nih.gov |

| 3-[5-substituted phenyl-1,3,4-thiadiazol-2-yl]-2-styryl quinazoline-4(3H)-one | Forced swim pool method | Potent CNS depressant activity | nih.gov |

Mechanistic Investigations of Biological Activity

Elucidation of Molecular Targets and Ligand-Receptor Interactions

Direct studies identifying the specific molecular targets and ligand-receptor interactions of 3-(methylthio)-1,2,4-thiadiazol-5-amine are not extensively documented in publicly available research. However, the thiadiazole scaffold is known to interact with a range of biological targets. The nitrogen and sulfur atoms within the thiadiazole ring are crucial for its electronic properties and bioactivity, acting as potential ligands for metal ions in metalloenzymes or forming hydrogen bonds with receptor active sites. benchchem.com The presence of the methylthio group and the amine substituent on the 1,2,4-thiadiazole (B1232254) core provides additional sites for chemical modification and interaction, which can influence the compound's binding affinity and selectivity for various biological molecules. benchchem.com

For instance, derivatives of the isomeric 1,3,4-thiadiazole (B1197879) have been explored as antagonists for human adenosine (B11128) A3 receptors. nih.gov These studies highlight the importance of the thiadiazole core in establishing interactions within the receptor binding pocket. While these findings pertain to a different isomer, they underscore the potential of the thiadiazole ring system to engage with specific receptor architectures.

Study of Enzyme Inhibition Mechanisms

The thiadiazole nucleus is a common feature in many enzyme inhibitors. While direct inhibitory studies on this compound are scarce, research on related compounds provides a framework for its potential enzyme-inhibiting capabilities.

Carbonic Anhydrase Inhibitors

Certain sulfonamide derivatives of 1,3,4-thiadiazole have been identified as potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. nih.govnih.gov For example, a series of 2-substituted-1,3,4-thiadiazole-5-sulfonamides demonstrated low nanomolar inhibition constants against mitochondrial CA isoforms VA and VB. nih.gov Another study on 2-substituted 1,3,4-thiadiazole-5-sulfonamides showed significant inhibitory activity against carbonic anhydrase II. nih.gov The inhibitory mechanism of these compounds typically involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site. Although this compound is not a sulfonamide, the potential for its thiadiazole ring and substituents to interact with the active site of CAs cannot be entirely ruled out without specific investigation.

| Compound Class | Target Enzyme | Inhibition Data (Kᵢ or I₅₀) | Reference |

| 2-substituted-1,3,4-thiadiazole-5-sulfamides | hCA VA | 4.2-32 nM | nih.gov |

| 2-substituted-1,3,4-thiadiazole-5-sulfamides | hCA VB | 1.3-74 nM | nih.gov |

| 2-substituted 1,3,4-thiadiazole-5-sulfonamides | Carbonic Anhydrase II | I₅₀ = 1.91 x 10⁻⁷ to 3.3 x 10⁻⁸ M | nih.gov |

Histone Deacetylase

Histone deacetylases (HDACs) are another class of enzymes targeted by compounds containing the thiadiazole scaffold. A series of 1,3,4-thiadiazole-containing hydroxamic acids were identified as submicromolar HDAC inhibitors. researchgate.net These inhibitors typically feature a zinc-binding group, a linker, and a surface recognition motif. The thiadiazole ring can form a part of the linker or the surface recognition motif, contributing to the compound's affinity and selectivity. While there is no direct evidence, the structural elements of this compound could potentially allow it to interact with the active site of HDACs, though likely with a different binding mode than hydroxamate-based inhibitors.

Abl Tyrosine Kinase

Derivatives of 1,3,4-thiadiazole have been discovered as potent inhibitors of Abl tyrosine kinase, a key target in the treatment of chronic myeloid leukemia. nih.govnih.gov Molecular docking simulations have been used to understand the structure-activity relationships of these inhibitors. nih.gov The thiadiazole ring in these compounds often serves as a central scaffold to which other functional groups are attached to optimize interactions with the kinase domain.

Tubulin Polymerization

The disruption of microtubule dynamics through the inhibition of tubulin polymerization is a well-established anticancer strategy. While direct studies on this compound are lacking, related heterocyclic compounds have shown activity in this area. For example, a series of 1,2,4-triazole (B32235) derivatives were developed as tubulin polymerization inhibitors, designed to mimic the cis-conformation of combretastatin (B1194345) A-4. nih.gov Given the structural similarities between triazoles and thiadiazoles, it is conceivable that certain thiadiazole derivatives could also interfere with tubulin polymerization.

Pathway Modulation Analysis in Cellular Systems

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. google.comnih.gov Consequently, it is a major target for cancer drug development. While no studies have directly implicated this compound in the modulation of the mTOR/PI3K pathway, the general class of thiadiazole-containing compounds has been investigated for such activities. The ability of various small molecules to inhibit key kinases in this pathway, such as PI3K, Akt, and mTOR, suggests that novel thiadiazole derivatives could also be designed to target this critical cellular cascade.

Cellular Uptake and Distribution Studies

Information regarding the cellular uptake and distribution of this compound is not available in the reviewed literature. Such studies are crucial for understanding the bioavailability and intracellular concentration of a compound at its site of action. The physicochemical properties of this compound, such as its lipophilicity and hydrogen bonding capacity, would be key determinants of its ability to cross cellular membranes and accumulate within cells. The mesoionic nature of the 1,3,4-thiadiazole ring has been suggested to enhance the capacity of these heterocyclic compounds to cross cellular membranes, contributing to good oral absorption and bioavailability. nih.gov

Advanced Characterization and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 3-(Methylthio)-1,2,4-thiadiazol-5-amine. Both proton (¹H) and carbon-13 (¹³C) NMR are utilized to provide detailed information about the chemical environment of the atoms within the molecule.

¹H NMR: In ¹H NMR spectroscopy, the chemical shifts (δ) of protons provide insight into their local electronic environment. For this compound, the spectrum is characterized by two key signals. A singlet corresponding to the three protons of the methylthio (-SCH₃) group typically appears in the upfield region, while a broader signal in the downfield region is attributed to the two protons of the primary amine (-NH₂) group. The integration of these signals confirms the ratio of protons in the molecule.

¹³C NMR: ¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The spectrum of this compound reveals distinct signals for the methyl carbon of the -SCH₃ group and the two carbon atoms of the thiadiazole ring. The chemical shifts of the ring carbons are indicative of their position within the heterocyclic system. benchchem.com It has been noted that for comparable 1,2,4-thiadiazoles, both ring carbons typically give signals in the range of δ 165–190 ppm. researchgate.net

The following table summarizes typical NMR data for this compound, often recorded in a solvent like deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). benchchem.com

Table 1: NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~2.23 | Singlet | -SCH₃ |

| ¹H | ~7.82 | Broad Singlet | -NH₂ |

| ¹³C | ~18.7 | - | -SCH₃ |

| ¹³C | ~169.2 | - | C-5 |

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

The structural confirmation of various thiadiazole derivatives has been supported by multinuclear NMR spectroscopy. mdpi.comnih.gov In some studies, discrepancies in reported NMR data for similar compounds have been identified and corrected through careful re-examination and analysis. researchgate.netmdpi.com

Infrared (IR) Spectrophotometry for Functional Group Identification

Infrared (IR) spectrophotometry is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrational frequencies of specific bonds.

Key vibrational modes observed in the IR spectrum include:

N-H Stretching: The primary amine group (-NH₂) exhibits characteristic stretching vibrations, which typically appear as one or two bands in the region of 3100-3500 cm⁻¹. For this compound, a notable band is observed around 3265 cm⁻¹. benchchem.com

C=N Stretching: The carbon-nitrogen double bond within the thiadiazole ring gives rise to a strong absorption band, which is typically found in the 1500-1650 cm⁻¹ region. A peak around 1537 cm⁻¹ is characteristic for this compound. benchchem.com

C-S Stretching: The stretching vibrations of the carbon-sulfur bonds in the methylthio group and the thiadiazole ring also produce signals in the fingerprint region of the spectrum.

Mass Spectrometry (LCMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS), often coupled with liquid chromatography (LCMS), is employed to determine the molecular weight and to study the fragmentation pattern of this compound. This technique provides crucial confirmation of the compound's identity and purity.

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. For this compound (C₃H₅N₃S₂), the expected molecular weight is approximately 147.22 g/mol . scbt.comnist.govalfa-chemistry.com High-resolution mass spectrometry (HRMS) can provide even more precise mass data, further confirming the elemental composition. mdpi.com

Under the energetic conditions of the mass spectrometer, the molecular ion can fragment in predictable ways. Analysis of these fragment ions provides additional structural information, corroborating the data obtained from NMR and IR spectroscopy. The structures of various thiadiazole derivatives have been confirmed through mass spectral analysis. nih.govmdpi.comnih.gov

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, single-crystal X-ray diffraction can provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While specific XRD data for this compound is not widely published, the technique has been instrumental in confirming the molecular structures of related thiadiazole derivatives. researchgate.netmdpi.comnih.gov These studies reveal the planar nature of the thiadiazole ring and the spatial orientation of its substituents. For instance, in the crystal structure of 5-amino-3-methyl-1,2,4-thiadiazole (B102305), an elaborate two-dimensional hydrogen-bonded network of molecules has been observed. researchgate.netmdpi.com Such analyses provide unambiguous proof of the molecular structure and can help to rationalize the compound's physical properties and biological activity. mdpi.com

Advanced Spectroscopic Techniques

Beyond the core techniques, other advanced spectroscopic methods can be applied to investigate specific properties of this compound and its derivatives, particularly in the context of their interactions and behavior in different environments.

Resonance Light Scattering (RLS) spectroscopy is a sensitive technique used to study the aggregation of molecules in solution. While specific RLS studies on this compound are not prevalent in the literature, this method could be valuable for investigating its potential to form supramolecular assemblies or aggregates, which might influence its biological activity.

Circular Dichroism (CD) spectroscopy is used to study chiral molecules and their conformation in solution. Since this compound is not inherently chiral, CD spectroscopy would not be a standard characterization technique. However, if the molecule were to be incorporated into a chiral environment or induced to form chiral aggregates, CD spectroscopy could provide valuable insights. Studies on related thiadiazole compounds have utilized CD spectroscopy to investigate aggregation processes, where differences in the CD spectra indicated an effect of the substituent group structure on molecule aggregation interactions. nih.gov

Industrial and Agricultural Applications of 3 Methylthio 1,2,4 Thiadiazol 5 Amine Analogues in Research

Research into its Role as a Chemical Intermediate in Synthesis

The compound 3-(methylthio)-1,2,4-thiadiazol-5-amine and its related structures serve as valuable building blocks in organic synthesis for creating more complex molecules. The reactivity of the thiadiazole ring, particularly with its amine and methylthio groups, provides multiple sites for chemical modification, making it a versatile precursor. The synthesis of 1,2,4-thiadiazole (B1232254) derivatives can be achieved through various methods, including the oxidative ring closure of amidines with thiocyanates. researchgate.net

Table 1: Synthetic Utility of 1,2,4-Thiadiazole Intermediates

| Intermediate | Synthetic Application | Downstream Product Example | Reference |

| 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide | Intermediate for pharmaceutical synthesis | Fezolinetant | google.com |

| 5-Amino-3-methyl-1,2,4-thiadiazole (B102305) | Precursor for cephalosporin (B10832234) antibiotics | Cephalosporin derivatives | researchgate.net |

| 3-Amino-1,2,4-triazoles (related heterocycle) | Functionalization to create derivatives | N-(1-(5-amino-1H-1,2,4-triazol-1-yl)-2,2,2-trichloroethyl)carboxamides | researchgate.net |

| This compound | Precursor for complex organic compounds | Coordination complexes with metals |

Investigations for Potential Pesticidal and Agricultural Applications

Thiadiazole derivatives are a significant class of compounds in agrochemical research due to their broad spectrum of biological activities, including herbicidal, fungicidal, and insecticidal properties. isres.orgresearchgate.netresearchgate.net The 1,2,4-thiadiazole scaffold, in particular, is integral to the development of molecules aimed at crop protection. rsc.org Some thiadiazole derivatives function as plant activators, enhancing a plant's natural defense mechanisms against various diseases. mdpi.com

Commercially successful herbicides like Buthidiazole and Tebuthiuron contain a thiadiazole ring and are used for selective weed control in crops such as corn and sugarcane. researchgate.net The mechanism of action for some of these herbicidal derivatives involves the inhibition of photosynthesis and the disruption of chloroplast ultrastructure. researchgate.net Research has also focused on synthesizing new 1,2,4-triazole (B32235) derivatives substituted with a 1,2,3-thiadiazole (B1210528) ring, which have shown remarkably high fungicidal activity against pathogens like Corynespora cassiicola. mdpi.com Furthermore, various 2,5-disubstituted 1,3,4-thiadiazoles have been investigated for their insecticidal effects against pests like the cotton leafworm (Spodoptera littoralis). rsc.org

Table 2: Research Findings on Pesticidal Activities of Thiadiazole Analogues

| Compound Type | Application | Target Organism/Disease | Research Finding | Reference |

| Buthidiazole, Tebuthiuron | Herbicide | Weeds in corn and sugarcane | Effective for selective weed control | researchgate.net |

| 1,2,3-Thiadiazole derivatives | Plant Activator | M. melonis, C. cassiicola | Good inhibition activity against various plant diseases | mdpi.com |

| 1,2,4-Triazole with 1,2,3-thiadiazole substituent | Fungicide | Corynespora cassiicola | Exhibited 93.19% fungicidal activity | mdpi.com |

| 2,5-Disubstituted 1,3,4-thiadiazoles | Insecticide | Spodoptera littoralis (Cotton leafworm) | Investigated as potent insecticidal agents | rsc.org |

| Botanical derivatives with 1,3,4-thiadiazole (B1197879) | Bactericide | Xanthomonas axonopodis pv. citri | Showed excellent inhibitory activities | nih.gov |

Studies as a Component in Enzyme Inhibitors

The thiadiazole nucleus is a privileged scaffold in medicinal chemistry, with many of its derivatives being investigated as potent enzyme inhibitors. isres.orgiscience.in The ability of the thiadiazole ring to participate in hydrogen bonding and act as a two-electron donor system contributes to its binding affinity for various enzymes. rsc.org Derivatives of 1,2,4-thiadiazole have been studied for their inhibitory effects on a range of enzymes implicated in different diseases. rsc.orgnih.gov

For example, certain 1,2,4-thiadiazole-1,2,4-triazole hybrids have been synthesized and evaluated as anticancer agents that inhibit epidermal growth factor receptor (EGFR) kinase, which is involved in human lung cancer. rsc.org Other studies have focused on 1,3,4-thiadiazole derivatives as inhibitors of urease, an enzyme linked to gastrointestinal diseases caused by Helicobacter pylori. researchgate.net The search for novel and selective anticancer agents has also led to the development of thiadiazole derivatives that act as protein kinase inhibitors, which are crucial targets in cancer therapy. iscience.in

Table 3: Thiadiazole Analogues as Enzyme Inhibitors

| Thiadiazole Analogue | Target Enzyme | Therapeutic Area | Research Finding | Reference |

| 1,2,4-Thiadiazole-1,2,4-triazole derivatives | Epidermal Growth Factor Receptor (EGFR) Kinase | Anticancer (Lung Cancer) | Analogs designed to inhibit EGFR kinase downregulation | rsc.org |

| 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives | Urease | Gastrointestinal Diseases | Compounds showed significant urease inhibitory activity | researchgate.net |

| 3,5-bis(pyridin-3-yl)-1,2,4-thiadiazole | Aromatase | Anticancer | Acts as an inhibitor of aromatase for cancer treatment | nih.gov |

| 1,3,4-Thiadiazole derivatives | Protein Kinases | Anticancer | Act as protein kinase inhibitors to induce cell death in cancer cells | iscience.in |

| 1,2,4-Triazole derivatives (related heterocycles) | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Alzheimer's Disease | Derivatives showed potential as new drug candidates against Alzheimer's | nih.gov |

Research in Material Science (e.g., Azo Dyes, Corrosion Inhibitors)

In material science, thiadiazole derivatives have been explored for their utility in creating specialized materials like azo dyes and for their protective properties as corrosion inhibitors. researchgate.netrsc.org

Azo Dyes Azo dyes containing a thiadiazole fragment are of significant interest for dyeing various materials, including synthetic fibers like polyester (B1180765). rsc.orgrsc.org The incorporation of the thiadiazole nucleus can confer excellent wet fastness and good light fastness to the dyes. rsc.org Researchers have synthesized new azo dyes by coupling diazonium salts based on 2-amino-1,3,4-thiadiazole (B1665364) derivatives with various aromatic compounds. rsc.orgnih.gov These dyes can produce a range of brilliant shades from orange to blue. rsc.org For example, the commercial dye C.I. Disperse Red 338 is based on 2-amino-5-ethylthio-1,3,4-thiadiazole. rsc.org

Table 4: Properties of Azo Dyes Containing a Thiadiazole Fragment

| Diazo Component | Coupling Component | Resulting Dye Characteristics | Reference |

| 2-Amino-5-ethylthio-1,3,4-thiadiazole | Various | Basis for commercial dyes (e.g., C.I. Disperse Red 338) with good fastness | rsc.org |

| 5-Derivatives of 2-amino-1,3,4-thiadiazoles | N,N-dialkyl anilines | New azo compounds with specific optical properties | rsc.org |

| 2-Amino-5-aryl-1,3,4-thiadiazoles | Phenol, Aniline | High-melting solids, insoluble in water, producing various shades | nih.gov |

| 2-Amino-1,3,4-thiadiazole-2-thiol | Heterocyclic couplers | Produced brighter hues on polyester fabric with multiplet absorption bands | scispace.com |

Corrosion Inhibitors Thiadiazole derivatives are recognized as effective corrosion inhibitors for metals like mild steel, particularly in acidic environments. mdpi.comijcsi.proresearchgate.net Their inhibitory action is attributed to the presence of heteroatoms (nitrogen and sulfur) and π-electrons, which facilitate the adsorption of the molecules onto the metal surface. mdpi.comresearchgate.net This adsorption forms a protective layer that blocks the active sites for corrosion, thereby reducing both the anodic metal dissolution and cathodic hydrogen evolution reactions. ijcsi.pronih.gov Studies have shown that the inhibition efficiency of thiadiazole derivatives increases with their concentration. mdpi.comijcsi.pro These compounds act as mixed-type inhibitors, meaning they affect both the anodic and cathodic processes of corrosion. mdpi.comijcsi.pro

Table 5: Performance of Thiadiazole-Based Corrosion Inhibitors

Future Directions and Emerging Research Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Future research is intensely focused on developing innovative synthetic strategies for 1,2,4-thiadiazoles that are not only efficient but also environmentally sustainable. Traditional methods for creating this heterocyclic ring often involve multi-step processes and harsh reagents. researchgate.net The new wave of synthetic chemistry aims to overcome these limitations through green and sustainable approaches. rsc.org

Key areas of development include:

One-Pot and Multi-Component Reactions: These reactions, where multiple steps are performed in a single reaction vessel, improve efficiency by reducing the need for intermediate purification steps, saving time, and minimizing solvent waste. researchgate.net

Novel Catalytic Systems: Researchers are exploring the use of inexpensive and non-toxic catalysts to facilitate the synthesis of the 1,2,4-thiadiazole (B1232254) ring. This includes the use of iodine, copper, and even vitamin B3 under aerobic conditions. rsc.org A recent development involves biocatalytic methods, such as using vanadium-dependent haloperoxidases, which enable the intermolecular oxidative dimerization of thioamides to form the thiadiazole ring using a catalytic amount of halide salt and hydrogen peroxide as the terminal oxidant. acs.org